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molecular formula C6H6N2O2 B8461726 5,6-Dihydrofuro[2,3-c]pyridazin-3(2H)-one

5,6-Dihydrofuro[2,3-c]pyridazin-3(2H)-one

Cat. No. B8461726
M. Wt: 138.12 g/mol
InChI Key: TTZUAMXPATVYQV-UHFFFAOYSA-N
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Patent
US07732460B2

Procedure details

A mixture of 4-(2-hydroxyethyl)-1,2-dihydro-3,6-pyridazinedione (2.7 g) in THF (200 ml) was treated with triphenylphosphine (6.6 g) and bis(1-methylethyl) (E)-1,2-diazenedicarboxylate (5.0 ml) was warmed to 40° C. After 3 hours the mixture was evaporated and chromatographed onto silica which was added to the top of a column. Chromatography eluting with 0-10% methanol in DCM afforded impure product (420 mg) which was further purified by chromatography in a similar manner affording the product (390 mg).
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[CH2:2][CH2:3][C:4]1[C:5](=[O:11])[NH:6][NH:7][C:8](=[O:10])[CH:9]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(/C(OC(C)C)=O)=N\C(OC(C)C)=O>C1COCC1>[N:6]1[NH:7][C:8](=[O:10])[CH:9]=[C:4]2[CH2:3][CH2:2][O:11][C:5]=12

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
OCCC=1C(NNC(C1)=O)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
6.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
5 mL
Type
reactant
Smiles
N(=N\C(=O)OC(C)C)/C(=O)OC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 3 hours the mixture was evaporated
Duration
3 h
CUSTOM
Type
CUSTOM
Details
chromatographed onto silica which
ADDITION
Type
ADDITION
Details
was added to the top of a column
WASH
Type
WASH
Details
Chromatography eluting with 0-10% methanol in DCM afforded impure product (420 mg) which
CUSTOM
Type
CUSTOM
Details
was further purified by chromatography in a similar manner

Outcomes

Product
Name
Type
product
Smiles
N=1NC(C=C2C1OCC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 390 mg
YIELD: CALCULATEDPERCENTYIELD 16.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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